molecular formula C14H15ClN4O2S B13812213 Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- CAS No. 60176-43-4

Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl-

Cat. No.: B13812213
CAS No.: 60176-43-4
M. Wt: 338.8 g/mol
InChI Key: AOCDQQWJYLZCMC-UHFFFAOYSA-N
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Description

Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- is a synthetic organic compound with the molecular formula C14-H15-Cl-N4-O2-S . This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- typically involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole . The reaction yields imidazole derivatives, which are then converted into the corresponding ureas through further reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

What sets Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- apart is its specific substitution pattern and the presence of the urea moiety, which can confer unique biological activities and chemical reactivity compared to other imidazole derivatives.

Properties

CAS No.

60176-43-4

Molecular Formula

C14H15ClN4O2S

Molecular Weight

338.8 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(ethylcarbamoyl)acetamide

InChI

InChI=1S/C14H15ClN4O2S/c1-2-16-13(21)18-12(20)9-22-14-17-7-8-19(14)11-5-3-10(15)4-6-11/h3-8H,2,9H2,1H3,(H2,16,18,20,21)

InChI Key

AOCDQQWJYLZCMC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC(=O)CSC1=NC=CN1C2=CC=C(C=C2)Cl

Origin of Product

United States

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